![molecular formula C16H12N2O4 B14141237 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester CAS No. 89060-88-8](/img/structure/B14141237.png)
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is a complex organic compound with a unique structure that combines elements of pyridine and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Wirkmechanismus
The mechanism by which Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glucose synthesis and modulation of signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-g]quinoline: Another compound with a similar structure but different positional isomers.
Quinolinic acid dimethyl ester: Shares the quinoline backbone but differs in functional groups.
Uniqueness: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
89060-88-8 |
|---|---|
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
dimethyl pyrido[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)11-5-3-9-7-10-4-6-12(16(20)22-2)18-14(10)8-13(9)17-11/h3-8H,1-2H3 |
InChI-Schlüssel |
UKJIQPQFDPFVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=CC3=C(C=CC(=N3)C(=O)OC)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


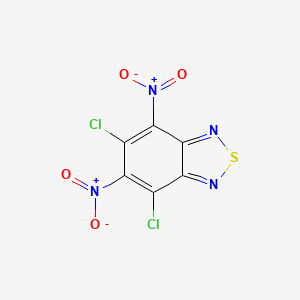
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
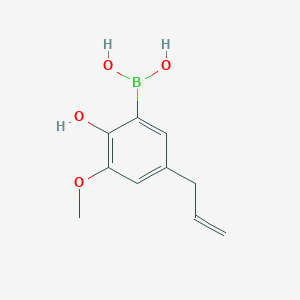

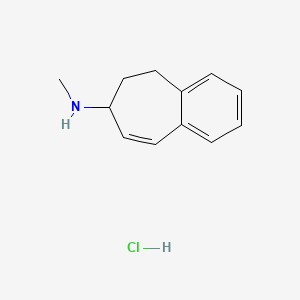
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
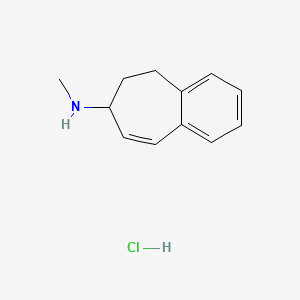
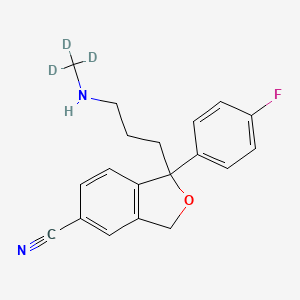
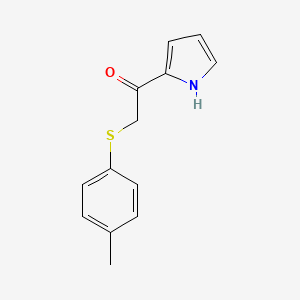
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)

